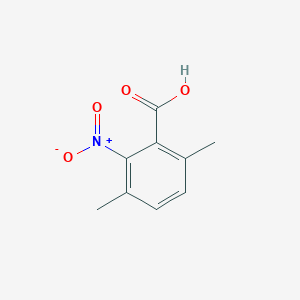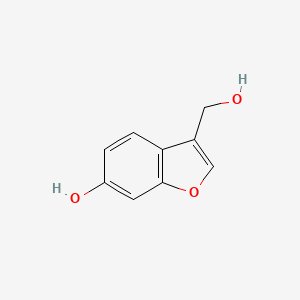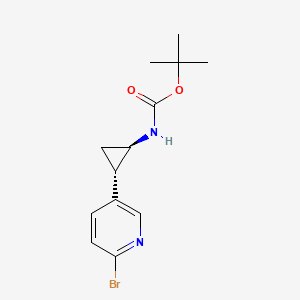
tert-butyl ((1R,2S)-2-(6-bromopyridin-3-yl)cyclopropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl ((1R,2S)-2-(6-bromopyridin-3-yl)cyclopropyl)carbamate is a synthetic organic compound that features a tert-butyl group, a bromopyridine moiety, and a cyclopropylcarbamate structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (trans)-2-(6-bromopyridin-3-yl)cyclopropylcarbamate typically involves the following steps:
Formation of the cyclopropylcarbamate core: This can be achieved through the reaction of cyclopropylamine with tert-butyl chloroformate under basic conditions.
Introduction of the bromopyridine moiety: The bromopyridine group can be introduced via a nucleophilic substitution reaction, where the bromopyridine derivative reacts with the cyclopropylcarbamate intermediate.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring or the bromopyridine moiety.
Reduction: Reduction reactions may target the bromopyridine group, potentially converting it to a pyridine derivative.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Products may include cyclopropyl ketones or pyridine N-oxides.
Reduction: Products may include pyridine derivatives or fully reduced cyclopropylcarbamates.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
tert-butyl ((1R,2S)-2-(6-bromopyridin-3-yl)cyclopropyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism by which tert-butyl (trans)-2-(6-bromopyridin-3-yl)cyclopropylcarbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways. The bromopyridine moiety can participate in π-π interactions, while the cyclopropylcarbamate structure may provide steric hindrance, affecting binding affinity and specificity.
相似化合物的比较
- Tert-butyl (6-bromopyridin-3-yl)carbamate
- Tert-butyl ((6-bromopyridin-3-yl)methyl)carbamate
Comparison:
- Structural Differences: The presence of the cyclopropyl group in tert-butyl (trans)-2-(6-bromopyridin-3-yl)cyclopropylcarbamate distinguishes it from other similar compounds, which may lack this feature.
- Reactivity: The cyclopropyl group can influence the reactivity and stability of the compound, making it unique in its chemical behavior.
- Applications: The unique structure of tert-butyl (trans)-2-(6-bromopyridin-3-yl)cyclopropylcarbamate may provide advantages in specific applications, such as increased binding affinity in biological systems or enhanced stability in chemical reactions.
This detailed article provides a comprehensive overview of tert-butyl (trans)-2-(6-bromopyridin-3-yl)cyclopropylcarbamate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C13H17BrN2O2 |
|---|---|
分子量 |
313.19 g/mol |
IUPAC 名称 |
tert-butyl N-[(1R,2S)-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-10-6-9(10)8-4-5-11(14)15-7-8/h4-5,7,9-10H,6H2,1-3H3,(H,16,17)/t9-,10+/m0/s1 |
InChI 键 |
JHMPRBHRNWAIBF-VHSXEESVSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CN=C(C=C2)Br |
规范 SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CN=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


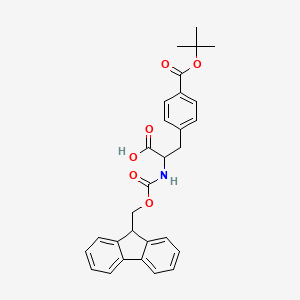
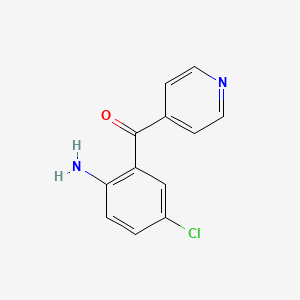
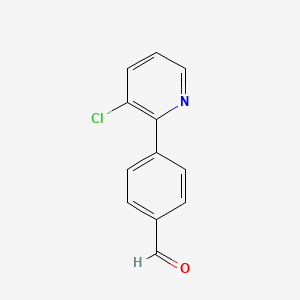


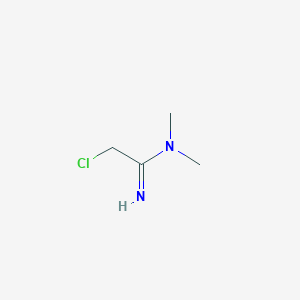

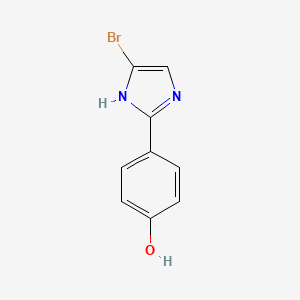
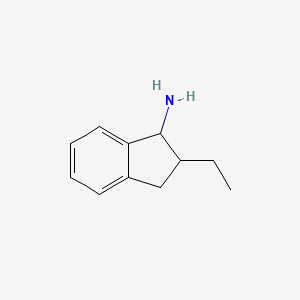
![{2-[(6-Bromohexyl)oxy]ethoxy}(tert-butyl)dimethylsilane](/img/structure/B8759001.png)
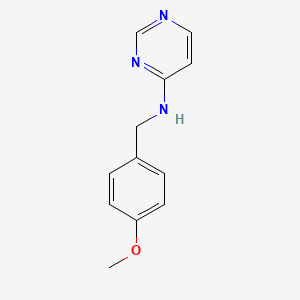
![6-chloro-2H-[1,3]dioxolo[4,5-b]pyridin-7-amine](/img/structure/B8759035.png)
